4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride
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Overview
Description
4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClFNO4S2 and a molecular weight of 301.75 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-3-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition . This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme activity.
Comparison with Similar Compounds
4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
4-Trifluoromethylbenzenesulfonyl chloride: This compound has a trifluoromethyl group instead of an ethanesulfonamido group, which affects its reactivity and applications.
4-Methylbenzenesulfonyl chloride: This compound has a methyl group instead of a fluorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQFAIJWYLDDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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